molecular formula C11H15BrClN B13468218 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13468218
M. Wt: 276.60 g/mol
InChI Key: URABVTAIRWORLS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h5-7,11,13H,2-4H2,1H3;1H

InChI Key

URABVTAIRWORLS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=C(C=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol
  • CAS Number : 1199782-93-8

Structural Features :

  • A tetrahydronaphthalene backbone with a bromine substituent at position 7, an N-methyl group on the amine, and a hydrochloride salt.

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score Key Differences
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1810069-90-9 Br at position 6, no N-methyl 248.56 1.00 Bromine position impacts steric/electronic properties.
7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1191908-39-0 Cl at position 7, no N-methyl 218.10 - Smaller halogen (Cl vs. Br) alters reactivity and binding .
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl 856562-93-1 CH₃ at position 7, no N-methyl 202.72 1.00 Non-halogen substituent reduces electrophilicity.

Key Insights :

  • Bromine’s size and polarizability enhance van der Waals interactions compared to chlorine or methyl groups .
  • Positional isomerism (6-bromo vs. 7-bromo) affects molecular geometry and target binding .

N-Methyl vs. Non-Methylated Analogs

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 789490-65-9 No N-methyl group 248.56 N-methyl enhances lipophilicity and metabolic stability .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1443238-61-6 No N-methyl, R-configuration 248.56 Stereochemistry influences chiral recognition .

Key Insights :

  • Non-methylated analogs may exhibit higher solubility due to reduced hydrophobicity .

Enantiomeric Forms

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Differences
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 676133-24-7 S-enantiomer 262.57 Chiral center affects receptor binding selectivity .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine HCl 1443238-61-6 R-enantiomer 262.57 Enantiomers may show divergent pharmacokinetic profiles .

Key Insights :

  • Enantiomers often exhibit distinct biological activities; for example, (S)-forms may show higher affinity for certain receptors .

Pharmacologically Relevant Analogs

Compound Name CAS Number Substituents Application Key Differences
Sertraline Hydrochloride 79559-97-0 3,4-Dichlorophenyl, N-methyl SSRI antidepressant Aromatic substituents (Cl vs. Br) and expanded ring system .
Selegiline Hydrochloride 14611-52-0 Propargylamine moiety MAO-B inhibitor Functional group divergence (propargyl vs. bromine) .

Key Insights :

  • The dichlorophenyl group in sertraline enhances serotonin reuptake inhibition, whereas bromine in the target compound may favor alternative targets .

Biological Activity

7-Bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C11H15BrClN
  • Molecular Weight : 276.6 g/mol
  • CAS Number : 1810069-90-9
  • IUPAC Name : 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride

Biological Activity Overview

The biological activities of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, naphthalene derivatives have shown efficacy against various bacterial strains by disrupting bacterial cell walls and inhibiting protein synthesis.

2. Cytotoxicity and Anticancer Potential

Studies have demonstrated that naphthalene derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, which are critical for programmed cell death.

Study ReferenceCell Line TestedConcentrationObserved Effect
AGS gastric cancer cells5 µMInduced apoptosis (40-60% rate)
HepG2 liver cancer cells10 µMSignificant cytotoxicity

3. Neuropharmacological Effects

Preliminary studies suggest that derivatives like 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may interact with neurotransmitter systems. This interaction could lead to potential applications in treating neurodegenerative diseases or mood disorders.

Case Study 1: Anticancer Activity

In a study examining the effects of various naphthalene derivatives on cancer cells, it was found that compounds similar to 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibited a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of antimicrobial activity among various brominated naphthalene compounds demonstrated that those with a methyl substitution exhibited enhanced activity against Gram-positive bacteria. This suggests that the specific structural characteristics of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might confer similar benefits.

Research Findings

Recent research has focused on the molecular mechanisms underlying the biological activities of naphthalene derivatives:

The proposed mechanisms include:

  • ROS Generation : Induction of oxidative stress leading to cell damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the bromine position and methyl substitutions significantly influence the biological activity of naphthalene derivatives.

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